molecular formula C11H15BrFNO B13297838 [(4-Bromo-3-fluorophenyl)methyl](2-ethoxyethyl)amine

[(4-Bromo-3-fluorophenyl)methyl](2-ethoxyethyl)amine

Cat. No.: B13297838
M. Wt: 276.14 g/mol
InChI Key: ZWCAUAYAGIVJCQ-UHFFFAOYSA-N
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Description

(4-Bromo-3-fluorophenyl)methylamine is an organic compound with the molecular formula C11H15BrFNO. This compound is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is further connected to an ethoxyethylamine group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-fluorophenyl)methylamine typically involves a multi-step process:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 4 and 3 positions, respectively.

    Formation of the Methyl Group: The brominated and fluorinated phenyl ring is then reacted with a methylating agent to introduce the methyl group.

    Attachment of the Ethoxyethylamine Group: The final step involves the reaction of the intermediate with 2-ethoxyethylamine under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of (4-Bromo-3-fluorophenyl)methylamine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-fluorophenyl)methylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out under mild conditions.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: The major products formed depend on the nucleophile used. For example, using an amine nucleophile can result in the formation of an amine-substituted product.

    Oxidation and Reduction: Oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of alcohols.

Scientific Research Applications

(4-Bromo-3-fluorophenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and interactions due to its unique chemical properties.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Bromo-3-fluorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring play a crucial role in its reactivity and binding affinity. The ethoxyethylamine group enhances its solubility and facilitates its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-3-fluorophenyl)methylamine
  • (3-bromo-4-fluorophenyl)methylamine
  • 4-[(5-bromo-2-fluorophenyl)methyl]morpholine

Uniqueness

(4-Bromo-3-fluorophenyl)methylamine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties. The ethoxyethylamine group further enhances its solubility and reactivity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C11H15BrFNO

Molecular Weight

276.14 g/mol

IUPAC Name

N-[(4-bromo-3-fluorophenyl)methyl]-2-ethoxyethanamine

InChI

InChI=1S/C11H15BrFNO/c1-2-15-6-5-14-8-9-3-4-10(12)11(13)7-9/h3-4,7,14H,2,5-6,8H2,1H3

InChI Key

ZWCAUAYAGIVJCQ-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=CC(=C(C=C1)Br)F

Origin of Product

United States

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